3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
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Overview
Description
The compound “3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide” is a chemical compound . It is related to a series of compounds that are selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a family of pyrazolo[1,5-a]pyrimidines has been synthesized using a simpler and greener synthetic methodology . Another study reported the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Scientific Research Applications
- Application : Compounds like AZD0156 (also known as 64 ) have been identified as potent and selective ATM inhibitors. These inhibitors enhance the antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .
- Clinical Evaluation : AZD0156 is currently undergoing clinical evaluation in combination with approved drugs such as irinotecan and olaparib .
- Application : The compound series containing 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides has demonstrated selective and orally bioavailable DDR1 inhibition. Promising compounds (e.g., 7rh and 7rj) effectively inhibit DDR1 enzymatic activity .
ATM Kinase Inhibition
Discoidin Domain Receptor 1 (DDR1) Inhibition
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-10-18-21-12-15(13-24(18)22-14)6-5-9-20-19(25)16-7-4-8-17(11-16)23(2)3/h4,7-8,10-13H,5-6,9H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJSNXREYXFFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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